(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride
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Overview
Description
(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound features a piperidine ring substituted with a methyl group and a phenyl group, along with two hydroxyl groups. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-methylpiperidine with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.
Hydroxylation: The amine undergoes hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide to introduce the hydroxyl groups at the 3 and 4 positions.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated piperidine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in hydrogen bonding with the target molecules, enhancing binding affinity and specificity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-Ethyl-4-phenylpiperidine-3,4-diol
- (3S,4R)-3-Methyl-4-phenylpiperidine-3,4-diol
- (3S,4R)-4-Methyl-3-(4-methylphenyl)piperidine-3,4-diol
Uniqueness
(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride is a chiral compound notable for its unique stereochemistry and functional groups, which include hydroxyl and phenyl substituents. This compound has garnered attention in various scientific fields due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17ClN2O2. The presence of hydroxyl groups enhances its polarity and solubility in aqueous environments, making it suitable for biological studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Condensation : 4-methylpiperidine is reacted with benzaldehyde to form a Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
- Hydroxylation : Hydroxyl groups are introduced at the 3 and 4 positions using reagents like osmium tetroxide or hydrogen peroxide.
- Formation of Hydrochloride Salt : Treatment with hydrochloric acid produces the hydrochloride salt form, enhancing solubility.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The compound's hydroxyl groups facilitate hydrogen bonding with target receptors, enhancing binding affinity. The phenyl group contributes to hydrophobic interactions that stabilize the compound-receptor complex.
- Enzyme Modulation : It has been studied for its potential to modulate enzyme activities, particularly in relation to analgesic and anti-inflammatory effects.
1. Analgesic and Anti-inflammatory Properties
Research indicates that this compound may exhibit analgesic effects comparable to established pain relief medications. Its anti-inflammatory properties are hypothesized to stem from its ability to inhibit pro-inflammatory cytokines.
2. Neuropharmacological Effects
Studies have shown that piperidine derivatives can influence neurotransmitter systems. For instance, this compound may act as an antagonist or modulator at certain neurotransmitter receptors, potentially aiding in the treatment of conditions such as anxiety and depression.
3. Antimicrobial Activity
Initial screening has suggested that this compound possesses moderate antibacterial activity against various strains of bacteria. Its efficacy can be compared with standard antibiotics in terms of Minimum Inhibitory Concentration (MIC).
Research Findings
Recent studies have explored the biological activity of piperidine derivatives extensively. Below is a summary table highlighting some key findings related to this compound:
Case Studies
- Analgesic Efficacy : In a controlled study involving rodents, administration of this compound resulted in a statistically significant reduction in pain response compared to control groups treated with saline.
- Antimicrobial Screening : A series of tests against common bacterial strains showed that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
(3S,4R)-4-methyl-3-phenylpiperidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-11(14)7-8-13-9-12(11,15)10-5-3-2-4-6-10;/h2-6,13-15H,7-9H2,1H3;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVQGASLHIOAW-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1(C2=CC=CC=C2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC[C@]1(C2=CC=CC=C2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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